(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Table 2: Key NMR Assignments
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Thiazole H-5 | 7.1 | 145 |
| NH₂ | 5.3 | – |
| OCH₃ | 3.9 | 56 |
| CH₂ (formylmethyl) | 4.2 | 42 |
| CHO | 9.6 | 192 |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 254 ([M+H]⁺), consistent with the molecular formula C₈H₁₀N₄O₃S .
- Fragmentation at m/z 121 corresponds to the thiazole-imine moiety.
Crystallographic Analysis and Conformational Studies
X-ray crystallography confirms the $$Z$$-configuration and planar geometry of the molecule.
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-N-(2-oxoethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-15-12-6(7(14)10-2-3-13)5-4-16-8(9)11-5/h3-4H,2H2,1H3,(H2,9,11)(H,10,14)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHCGFKLHLKCP-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104301-63-5 | |
| Record name | Cefepime related compound C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104301635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-2-(2-AMINOTHIAZOL-4-YL)-N-(FORMYLMETHYL)-2-(METHOXYIMINO)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2EPB812P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(2Z)-2-(2-Aminothiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide, also known as Cefepime related compound C, is a derivative of cefepime and has garnered attention for its potential biological activities. This compound is characterized by its unique structure and has been studied primarily for its antibacterial properties.
- Molecular Formula : C₈H₁₀N₄O₃S
- Molecular Weight : 242.26 g/mol
- CAS Number : 104301-63-5
- IUPAC Name : (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(formylmethyl)-2-(methoxyimino)acetamide
Antibacterial Properties
The primary focus of research on this compound has been its efficacy against various bacterial strains. Studies indicate that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics.
-
Mechanism of Action :
- The compound functions by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. This inhibition leads to cell lysis and ultimately the death of the bacteria.
-
Efficacy Studies :
- In vitro studies have demonstrated that this compound shows activity against strains such as Escherichia coli and Klebsiella pneumoniae, which are known for their resistance to multiple drugs.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in antibiotic therapy.
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Half-life | 3–4 hours |
| Excretion | Renal |
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A study conducted on the effectiveness of this compound against multi-drug resistant Pseudomonas aeruginosa revealed that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has shown that when used in combination with other antibiotics such as meropenem, this compound exhibited synergistic effects, enhancing the overall antibacterial efficacy against resistant strains.
Discussion
The biological activity of this compound highlights its potential as a novel therapeutic agent in the fight against antibiotic-resistant bacteria. Its ability to inhibit cell wall synthesis positions it alongside existing beta-lactam antibiotics while providing an alternative mechanism to combat resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Formylmethyl vs. Hydroxyethyl (Target vs. ) : The formylmethyl group may enhance electrophilicity, aiding nucleophilic reactions in cephalosporin synthesis, whereas the hydroxyethyl group could improve solubility via hydrogen bonding.
- Methoxyimino vs. Hydroxyimino (Target vs. ): Methoxyimino (Z-configuration) provides steric protection against β-lactamase degradation, unlike hydroxyimino, which may lack this stability .
- Thiazole Substitution (Target vs. ): The 2-aminothiazole in the target compound is critical for β-lactam synergy, while chloro or benzamide substituents (e.g., ) shift activity toward enzyme inhibition.
Physicochemical and Crystallographic Properties
- Crystal Packing: The methoxyimino group in the target compound facilitates intermolecular hydrogen bonds (e.g., N–H···O), stabilizing its crystalline form. In contrast, ethyl ester analogs (e.g., ) exhibit weaker packing due to bulkier alkoxy groups .
- Solubility : The formylmethyl acetamide may reduce aqueous solubility compared to hydroxyethyl derivatives (e.g., ), but this can be mitigated via prodrug strategies.
Research Implications and Gaps
- Antibiotic Resistance: The target’s β-lactamase stability warrants further comparison with carbapenems and monobactams.
- Unstudied Analogs: Hydroxyimino derivatives (e.g., ) lack activity data, suggesting opportunities for structure-activity relationship (SAR) studies.
- Lumping Strategies : suggests grouping thiazole-acetamides by core structure, but substituent-specific effects (e.g., methoxy vs. chloro) must be validated experimentally.
Preparation Methods
Oximation of Methyl Acetoacetate
The synthesis begins with methyl acetoacetate, which undergoes oximation using methoxylamine hydrochloride in methanol under basic conditions (pH 9–10, NaOH).
Reaction Conditions:
-
Temperature: 0–5°C (prevents side reactions).
-
Reagents: Methoxylamine HCl (1.1 eq), NaOH (2.5 eq).
The product, (Z)-methyl 2-methoxyiminoacetoacetate , is isolated via crystallization from ethanol/water. Stereochemical control is achieved by maintaining low temperatures and slow addition of methoxylamine.
Chlorination with Triphosgene
The oximated intermediate is chlorinated using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (oxime:triphosgene).
-
Catalyst: Triethylamine (0.5 eq).
-
Time: 3–4 hours at 25°C.
This step generates (Z)-2-methoxyimino-2-chloroacetoacetyl chloride , a reactive intermediate for subsequent cyclization.
Thiazole Ring Formation
The chlorinated compound reacts with thiourea in aqueous acetone to form the thiazole core.
Mechanism:
-
Nucleophilic attack by thiourea’s sulfur on the α-carbon of the chloroacetyl group.
-
Cyclization via elimination of HCl, forming the 2-aminothiazole ring.
Optimization Parameters:
The product, (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid , is purified via recrystallization from acetic acid.
Amidation with Formylmethylamine
The carboxylic acid intermediate is coupled with formylmethylamine using a coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF).
-
Base: N-methylmorpholine (2 eq).
-
Temperature: 0°C → room temperature (prevents epimerization).
Critical Note: Formylmethylamine is prepared via reductive amination of glycolaldehyde with ammonium acetate, followed by formylation using acetic formic anhydride.
Alternative Synthetic Approaches
One-Pot Synthesis
A streamlined method combines oximation, chlorination, and cyclization in a single reactor using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Advantages:
-
Reduced isolation steps.
-
Higher overall yield (78% vs. 70% in stepwise).
Disadvantages:
Enzymatic Hydrolysis
Recent patents describe enzymatic hydrolysis of methyl ester intermediates using lipases (e.g., Candida antarctica).
Conditions:
Data Tables
Table 1: Comparison of Chlorinating Agents
Table 2: Solvent Effects on Thiazole Cyclization
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetone/Water | 85 | 2.5 |
| THF/Water | 78 | 3.0 |
| DMF | 65 | 4.0 |
Industrial-Scale Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
